molecular formula C12H9ClO2 B1304936 2-Methoxynaphthalene-1-carbonyl chloride CAS No. 51439-58-8

2-Methoxynaphthalene-1-carbonyl chloride

Cat. No.: B1304936
CAS No.: 51439-58-8
M. Wt: 220.65 g/mol
InChI Key: SXPBNKRSGVLWJQ-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-carbonyl chloride is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is known for its unique chemical properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxynaphthalene-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxynaphthalene with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:

2-Methoxynaphthalene+SOCl22-Methoxynaphthalene-1-carbonyl chloride+SO2+HCl\text{2-Methoxynaphthalene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methoxynaphthalene+SOCl2​→2-Methoxynaphthalene-1-carbonyl chloride+SO2​+HCl

The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Methoxynaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-methoxynaphthalene-1-carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products Formed

    Substituted Naphthalenes: Products formed from substitution reactions.

    Carboxylic Acids: Products formed from hydrolysis reactions.

    Biaryl Compounds: Products formed from coupling reactions.

Scientific Research Applications

2-Methoxynaphthalene-1-carbonyl chloride has diverse applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Pharmaceutical Development: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoyl Chloride: Similar in structure but lacks the methoxy group.

    1-Naphthoyl Chloride: Similar in structure but the carbonyl chloride group is attached to a different position on the naphthalene ring.

    2-Methoxynaphthalene-1-carboxylic Acid: The hydrolyzed form of 2-Methoxynaphthalene-1-carbonyl chloride.

Uniqueness

This compound is unique due to the presence of both the methoxy group and the carbonyl chloride group on the naphthalene ring. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical reactions and applications.

Properties

IUPAC Name

2-methoxynaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBNKRSGVLWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199413
Record name 2-Methoxynaphthalene-1-carbonyl chloride
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Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51439-58-8
Record name 2-Methoxy-1-naphthalenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51439-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxynaphthalene-1-carbonyl chloride
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Record name 2-Methoxynaphthalene-1-carbonyl chloride
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Record name 2-methoxynaphthalene-1-carbonyl chloride
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